![molecular formula C17H16N2O4 B5820067 5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5820067.png)
5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Scientific Research Applications
5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been investigated for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation and cancer. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB, a key transcription factor that regulates the expression of many genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to have antioxidant properties, which may help to protect cells from oxidative stress and damage.
Advantages and Limitations for Lab Experiments
The advantages of using 5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole in lab experiments include its high yield and purity, as well as its diverse biological activities. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and therapeutic potential.
Future Directions
There are several future directions for research on 5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole. One area of focus is the development of new derivatives of this compound with improved biological activities and reduced toxicity. Another area of focus is the investigation of the potential use of this compound in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves the reaction of 2-methoxyphenol with paraformaldehyde and hydroxylamine hydrochloride to form 2-(2-methoxyphenoxy) methyl-5-methoxy-1,2,4-oxadiazole. This intermediate compound is then reacted with 4-methoxyphenyl hydrazine to form the final product, 5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole. This synthesis method has been optimized for high yields and purity.
properties
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-20-13-9-7-12(8-10-13)17-18-16(23-19-17)11-22-15-6-4-3-5-14(15)21-2/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWMIHIFSCFVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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